Agn-PC-0LP16M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0LP16M is a chemical compound with a molecular mass of 374.3934 daltons . It is known for its unique properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Analyse Chemischer Reaktionen
Agn-PC-0LP16M undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents under controlled conditions. The major products formed from these reactions vary based on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Agn-PC-0LP16M has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and studies. In biology, it may be utilized in research involving cellular processes and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects and mechanisms of action. Industrial applications may include its use in the development of new materials and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0LP16M can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include AGN-PC-0MXVWT, AGN-PC-0CUK9P, and other related molecules. These compounds may share structural similarities but differ in their specific properties and applications. This compound stands out due to its unique molecular structure and the specific scientific research applications it supports .
Eigenschaften
CAS-Nummer |
6769-44-4 |
---|---|
Molekularformel |
C21H18N4O3 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(4-acetylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H18N4O3/c1-12-5-4-10-25-18(12)23-19-16(21(25)28)11-17(24(19)3)20(27)22-15-8-6-14(7-9-15)13(2)26/h4-11H,1-3H3,(H,22,27) |
InChI-Schlüssel |
MBZDRUIAQIYRIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=C(C=C4)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.